molecular formula C12H11N3O4S2 B2656221 4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide CAS No. 896307-64-5

4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide

Cat. No. B2656221
CAS RN: 896307-64-5
M. Wt: 325.36
InChI Key: YJDAEOYPBGZUNG-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide” can be deduced from its name. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The ring is substituted with various functional groups, including a carboxamide group, a nitro group, and two methyl groups.

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them potential candidates for drug development . Researchers explore their use in treating inflammatory conditions.

Synthetic Chemistry and Methodology Development

Thiophene synthesis methods continue to evolve. Researchers explore innovative strategies for constructing thiophene derivatives, such as Gewald, Paal–Knorr, and Hinsberg reactions .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

Future Directions

The future directions for the study and application of “4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide” and similar thiophene derivatives are promising. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4,5-dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S2/c1-5-6(2)20-12(9(5)10(13)16)14-11(17)7-3-4-8(21-7)15(18)19/h3-4H,1-2H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDAEOYPBGZUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide

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